Ethyl 5-cyano-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-cyano-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step reactions One common method includes the condensation of ethyl cyanoacetate with an appropriate aldehyde in the presence of ammonium acetate to form the dihydropyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Ethyl 5-cyano-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Ethyl 5-cyano-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. While all these compounds share a similar core structure, the presence of different substituents imparts unique properties to each compound. For example, the thiophene groups in this compound may enhance its electronic properties, making it more suitable for applications in organic electronics.
List of Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Nicardipine
Properties
Molecular Formula |
C25H20N2O3S3 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
ethyl 5-cyano-6-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-2-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C25H20N2O3S3/c1-2-30-25(29)22-21(20-11-7-13-32-20)17(14-26)24(27-23(22)16-8-4-3-5-9-16)33-15-18(28)19-10-6-12-31-19/h3-13,21,27H,2,15H2,1H3 |
InChI Key |
YNCBUWDWWJCLHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CS2)C#N)SCC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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